molecular formula C6H11ClN4 B2768498 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole CAS No. 75470-92-7

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2768498
CAS No.: 75470-92-7
M. Wt: 174.63
InChI Key: KJLGFPOMWIGSAA-UHFFFAOYSA-N
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Description

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole (CAS: 75470-92-7) is an organic tetrazole derivative with the molecular formula C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol . Its structure features a tert-butyl group at the 1-position and a chloromethyl group at the 5-position of the tetrazole ring. This compound is a liquid at room temperature and is recommended for storage at 4°C to maintain stability . The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name

1-tert-butyl-5-(chloromethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLGFPOMWIGSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of strong bases.

    Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as ethers, amines, and thioethers.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form amines or hydrazines.

    Cycloaddition Reactions:

Common reagents and conditions used in these reactions include strong nucleophiles (e.g., sodium azide, sodium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Scientific Research Applications

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

Substituent Effects on Physical Properties

The physical state and melting points of tetrazole derivatives vary significantly based on substituent groups. Below is a comparative analysis:

Compound Name Substituents Physical State Melting Point (°C) Molecular Weight (g/mol) Key Features References
1-tert-butyl-5-(chloromethyl)-1H-tetrazole 1-tert-butyl, 5-chloromethyl Liquid N/A 174.63 High reactivity due to Cl group
1-phenyl-1H-tetrazole (4a) 1-phenyl Yellow crystal 64–65 146.15 Aromatic stabilization
1-(2,4-dichlorophenyl)-1H-tetrazole (4d) 1-(2,4-dichlorophenyl) Colorless crystal 146–147 215.06 Electron-withdrawing Cl groups
5-methyl-1-(4’-chlorophenyl)-1H-tetrazole 1-(4’-Cl-phenyl), 5-methyl Solid Not reported 195.63 Methyl group enhances stability
5-phenyl-1-(p-methoxybenzoyl)-tetrazole (9) 1-(p-methoxybenzoyl), 5-phenyl Light brown solid 160–162 280.28 Electron-donating methoxy group

Key Observations:

  • Aliphatic vs. Aromatic Substituents : Bulky aliphatic groups (e.g., tert-butyl) tend to lower melting points compared to aromatic substituents. For instance, the tert-butyl derivative is a liquid , whereas aryl-substituted tetrazoles (e.g., 4a, 4d) are solids with higher melting points due to aromatic π-π stacking .
  • Electron-Withdrawing Groups: Chlorine atoms on aryl rings (e.g., 4d) increase melting points (146–147°C) compared to non-halogenated analogs (e.g., 4a: 64–65°C) due to enhanced dipole interactions .
  • Functional Group Reactivity : The chloromethyl group in the target compound provides a reactive site for further functionalization, unlike methyl or phenyl groups in other derivatives .
Chloromethyl Group vs. Methyl/Aryl Groups
  • Chloromethyl Group: The 5-chloromethyl substituent in 1-tert-butyl-5-(chloromethyl)-1H-tetrazole enables nucleophilic substitution reactions, making it valuable for synthesizing derivatives like alcohols or amines (e.g., (1-(tert-butyl)-1H-tetrazol-5-yl)methanol) .
  • Methyl Group : 5-methyl-1-aryl tetrazoles (e.g., 5-methyl-1-(4’-Cl-phenyl)-1H-tetrazole) exhibit lower reactivity but higher thermal stability, suitable for applications requiring inert intermediates .
  • Acylated Derivatives : Compounds like 5-phenyl-1-(p-methoxybenzoyl)-tetrazole (9) demonstrate the versatility of tetrazoles in forming stable conjugates for pharmaceutical applications .
Comparison with Explosive Tetrazole Derivatives

Nitro-substituted tetrazoles (e.g., PAT and SAT) exhibit high explosive velocities (VOD: 8126–8602 m/s) but are sensitive to impact and friction . In contrast, the tert-butyl group in the target compound likely enhances thermal stability while reducing sensitivity, making it safer for laboratory use .

Biological Activity

Overview

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole (CAS No. 75470-92-7) is a heterocyclic compound characterized by a tetrazole ring with a tert-butyl and a chloromethyl substituent. Its unique structure imparts significant biological activity, making it a valuable compound in medicinal chemistry and materials science.

PropertyValue
Chemical Formula C₆H₁₁ClN₄
Molecular Weight 174.63 g/mol
IUPAC Name 1-tert-butyl-5-(chloromethyl)tetrazole
Appearance Liquid
Storage Temperature 4 °C

Medicinal Chemistry Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may also act as a modulator of receptors, influencing signaling pathways that are critical in disease progression.

The mechanism of action for this compound involves binding to target proteins, which can result in:

  • Inhibition of Enzyme Activity : By binding to the active site of enzymes, it can prevent substrate interaction.
  • Receptor Antagonism/Agonism : Depending on the target receptor, it may either block or activate signaling pathways.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of various tetrazole derivatives on specific enzymes related to cancer metabolism. Results indicated that this compound exhibited substantial inhibitory activity against target enzymes compared to other compounds in its class.
  • Receptor Interaction Study :
    • Another research focused on the interaction of tetrazoles with G-protein coupled receptors (GPCRs). The findings suggested that this compound could modulate receptor activity, leading to altered physiological responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundStructure TypeBiological Activity
1-tert-butyl-5-(bromomethyl)-1H-1,2,3,4-tetrazoleBrominated TetrazoleSimilar enzyme inhibition profiles but different potency
1-tert-butyl-5-(hydroxymethyl)-1H-1,2,3,4-tetrazoleHydroxymethyl TetrazoleDifferent reactivity due to hydroxymethyl group; potential for different biological targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves heterocyclic substitution reactions under controlled catalytic conditions. For example, chloromethylation of the parent tetrazole using formaldehyde and HCl in a PEG-400 medium at 70–80°C with Bleaching Earth Clay (pH 12.5) as a catalyst can yield the target compound. Reaction monitoring via TLC and purification via recrystallization in aqueous acetic acid is recommended . Optimization may involve adjusting molar ratios of reagents, solvent polarity, or catalyst loading to improve yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structure and purity of this compound?

  • Methodological Answer :

  • IR : Look for characteristic peaks at ~3400 cm⁻¹ (N-H stretch of tetrazole) and ~650–750 cm⁻¹ (C-Cl stretch).
  • ¹H NMR : Signals for tert-butyl protons (δ ~1.5–1.7 ppm, singlet) and chloromethyl group (δ ~4.5–4.7 ppm, singlet).
  • EIMS : Molecular ion peak [M⁺] at m/z corresponding to C₆H₁₀ClN₄ (calc. 171.06). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can discrepancies in spectroscopic or elemental analysis data be resolved during structural validation?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N content) may arise from incomplete purification or solvent retention. Recrystallize the compound multiple times in a polar aprotic solvent (e.g., ethyl acetate) and re-analyze. For NMR inconsistencies, use 2D techniques (HSQC, HMBC) to confirm connectivity. If mass spectrometry shows unexpected adducts, optimize ionization parameters (e.g., ESI vs. EI) .

Q. What computational strategies can predict reaction pathways or optimize synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model reaction intermediates and transition states. Reaction path searches using tools like GRRM or AFIR help identify energetically favorable pathways. Machine learning models trained on similar tetrazole syntheses can predict optimal conditions (e.g., temperature, solvent) by analyzing published datasets .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, reducing reactivity at the adjacent nitrogen. However, its electron-donating effect stabilizes the tetrazole ring, enhancing thermal stability. Comparative studies with non-tert-butyl analogs (e.g., methyl or benzyl derivatives) via kinetic assays (e.g., monitoring Cl⁻ release in SN2 reactions) can quantify steric/electronic effects .

Q. What methodologies are used to study interactions between 1-tert-butyl-5-(chloromethyl)-1H-tetrazole and biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., cytochrome P450).
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a sensor chip and flowing target biomolecules.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon compound binding to assess conformational changes .

Data Contradiction & Experimental Design

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be addressed?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–14) at 40°C for 24–72 hours. Analyze degradation products via HPLC-MS. If instability is observed at pH < 3, consider adding stabilizing excipients (e.g., cyclodextrins) or modifying the chloromethyl group to a more stable leaving group (e.g., mesyl) .

Q. What experimental designs can isolate the role of the chloromethyl group in pharmacological activity?

  • Methodological Answer : Synthesize analogs with alternative substituents (e.g., bromomethyl, hydroxymethyl) and compare bioactivity via dose-response assays (e.g., IC₅₀ in enzyme inhibition). Use SAR (Structure-Activity Relationship) analysis to correlate electronic (Hammett σ) or lipophilic (LogP) parameters with activity .

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